

Introduction: The Versatile Scaffold of Thiourea

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Compound of Interest

Compound Name:	(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea
CAS No.:	1152526-78-7
Cat. No.:	B1416821

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Thiourea, an organosulfur compound with the formula $SC(NH_2)_2$, represents a cornerstone scaffold in medicinal chemistry and drug discovery.^[1] Its derivatives, characterized by the $(R^1R^2N)(R^3R^4N)C=S$ core structure, possess remarkable chemical versatility owing to the thione group and two amine groups.^{[2][3]} These reactive centers can form a multitude of non-covalent bonds (e.g., hydrogen bonds) and coordinate with metal cations, allowing them to interact with a wide array of biological targets.^[2] This structural flexibility has led to the synthesis of a vast library of derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.^{[4][5][6]} This guide offers a comprehensive exploration of these activities, grounded in mechanistic insights, structure-activity relationships (SAR), and field-proven experimental protocols.

Anticancer Activity: A Multi-Targeted Approach

Thiourea derivatives have emerged as highly promising candidates in oncology, capable of inhibiting cancer cell proliferation through diverse mechanisms.^[8] Their effectiveness has been demonstrated against a variety of human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT116) cancers, often with IC_{50} values in the low micromolar range.^{[4][9]}

Mechanisms of Action

The anticancer effects of thiourea derivatives are not monolithic; they often engage multiple cellular pathways to induce cytotoxicity and halt tumor progression.^[2]

- **Enzyme Inhibition:** A primary mechanism is the inhibition of enzymes crucial for cancer cell survival and proliferation. This includes protein tyrosine kinases (PTKs), topoisomerases, and carbonic anhydrases.^{[10][11]} For instance, certain derivatives act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key PTK involved in cell signaling.^[9]
- **Induction of Apoptosis:** Many thiourea compounds trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the expression of key regulatory proteins in the apoptotic cascade.^[9]
- **Disruption of Cell Signaling:** These derivatives can interfere with critical cancer cell signaling pathways, limiting angiogenesis (the formation of new blood vessels that feed a tumor) and other processes essential for tumor growth and metastasis.^[4]

Structure-Activity Relationship (SAR)

The anticancer potency of thiourea derivatives is highly dependent on the nature of the substituents on the nitrogen atoms.

- **Aromatic and Heterocyclic Moieties:** The incorporation of heterocyclic rings like benzothiazole, pyrazole, or benzodioxole can significantly enhance anticancer activity.^{[4][9]} These groups can modify the compound's interaction with molecular targets and alter cellular signaling cascades.^[4]
- **Electron-Withdrawing Groups:** The presence of electron-withdrawing groups (e.g., halogens, $-NO_2$, $-CF_3$) on aromatic rings attached to the thiourea core often correlates with increased cytotoxic effects.^[12]
- **Lipophilicity:** Modifying the lipophilicity (hydrophobicity) of the molecule by adding specific functional groups can improve its ability to penetrate cell membranes and reach intracellular targets.^{[2][12]}

Quantitative Data: Anticancer Potency

The following table summarizes the cytotoxic activity of selected thiourea derivatives against various cancer cell lines.

Compound/Derivative Class	Cancer Cell Line	IC ₅₀ (μM)	Reference
N ¹ ,N ³ -disubstituted-thiosemicarbazone 7	HCT116 (Colon)	1.11	[9]
N ¹ ,N ³ -disubstituted-thiosemicarbazone 7	HepG2 (Liver)	1.74	[9]
1,3-bis(4-(trifluoromethyl)phenyl)thiourea	A549 (Lung)	0.2	[2]
Bis-thiourea derivative	Human Leukemia	1.50	[4]
Phosphonate thiourea derivatives	Pancreatic, Prostate, Breast	3 - 14	[4][13]
1-Aryl-3-(pyridin-2-yl) thiourea (Compound 20)	MCF-7 (Breast)	1.3	[2]
1-Aryl-3-(pyridin-2-yl) thiourea (Compound 20)	SkBR3 (Breast)	0.7	[2]

Antimicrobial Activity: Combating Drug Resistance

With the rise of antibiotic-resistant pathogens, the need for novel antimicrobial agents is critical. Thiourea derivatives have shown significant efficacy against a range of bacteria and fungi, positioning them as a promising scaffold for next-generation antimicrobial drug development.[12]

Antibacterial Activity

Thiourea derivatives are active against both Gram-positive bacteria, such as *Staphylococcus aureus* (including MRSA) and *Staphylococcus epidermidis*, and some Gram-negative bacteria.[14][15] The mechanism of action often involves the disruption of bacterial metabolism or the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[12] Some derivatives can also compromise the integrity of the bacterial cell wall.[15]

Antifungal Activity

In addition to bacteria, these compounds have demonstrated potent activity against various yeast and fungal strains, including multiple species of *Candida* and *Aspergillus*. [16][17] The in vitro anti-yeast activity of some thiourea derivatives and their metal complexes has been reported to be greater than their antibacterial counterparts.[16][17]

Quantitative Data: Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.

Compound/Derivative Class	Target Organism	MIC (μg/mL)	Reference
3-amino-1H-1,2,4-triazole scaffold	<i>S. aureus</i> , <i>S. epidermidis</i>	4 - 32	[14]
3-amino-1H-1,2,4-triazole scaffold	Methicillin-resistant <i>S. aureus</i> (MRSA)	4 - 64	[14]
Thiourea Derivative (TD4)	MRSA	2 - 16	[15]

Antiviral Activity

The structural diversity of thiourea derivatives has also been leveraged to develop potent antiviral agents. Research has highlighted their activity against challenging viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).[18][19]

- **Anti-HCV Activity:** A series of thiourea derivatives have been synthesized and evaluated in cell-based HCV subgenomic replicon assays, with some compounds showing exceptional potency. For example, a derivative with a six-carbon alkyl linker was identified as a highly potent anti-HCV inhibitor.

an EC₅₀ value of 0.047 μM.[18]

- **Anti-HIV Activity:** Thiourea derivatives have been investigated as dual inhibitors that target both the HIV-1 capsid (CA) protein and the human cyclo (CypA), both of which are critical for HIV-1 replication.[19] This dual-targeting approach is a promising strategy for developing new anti-HIV therapies.

Enzyme Inhibition: A Broad-Spectrum Therapeutic Strategy

The ability of the thiourea scaffold to interact with enzyme active sites makes it a privileged structure for designing potent enzyme inhibitors.[20][21] This activity is central to many of the therapeutic effects observed, from anticancer to antimicrobial applications.

- **Urease Inhibition:** Urease is a key virulence factor for bacteria like *Helicobacter pylori*. Thiourea derivatives are well-established, potent inhibitors of urease, often exhibiting IC₅₀ values in the low micromolar range, making them attractive for treating infections.[21][22]
- **Carbonic Anhydrase (CA) Inhibition:** CAs are involved in pH regulation and other physiological processes. Thiourea derivatives have been synthesized as effective inhibitors of human CA isozymes (hCA I and hCA II).[23]
- **Cholinesterase Inhibition:** Derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission.[20][24] This suggests their potential for managing neurodegenerative diseases like Alzheimer's.[20]
- **Other Enzymes:** The inhibitory activity of thiourea derivatives extends to a wide range of other enzymes, including tyrosinase, α-amylase, α-glucosidase, lipoxigenase, and xanthine oxidase.[24][25][26]

Quantitative Data: Enzyme Inhibition

Compound/Derivative Class	Target Enzyme	IC ₅₀ (μM)	Reference
Thiourea (Reference)	Jack Bean Urease	21.4	[22]
Chiral Thiourea Derivative (5a)	hCA I	13.5	[23]
Chiral Thiourea Derivative (5a)	hCA II	14.2	[23]
Unsymmetrical Thiourea (Compound 15)	Lipoxygenase	21.3	[25]
Sulfaclozine Derivative (2h)	Butyrylcholinesterase (BChE)	11.23	[24]
Thiourea Derivative (E-9)	E. coli β-glucuronidase	2.68	[27]

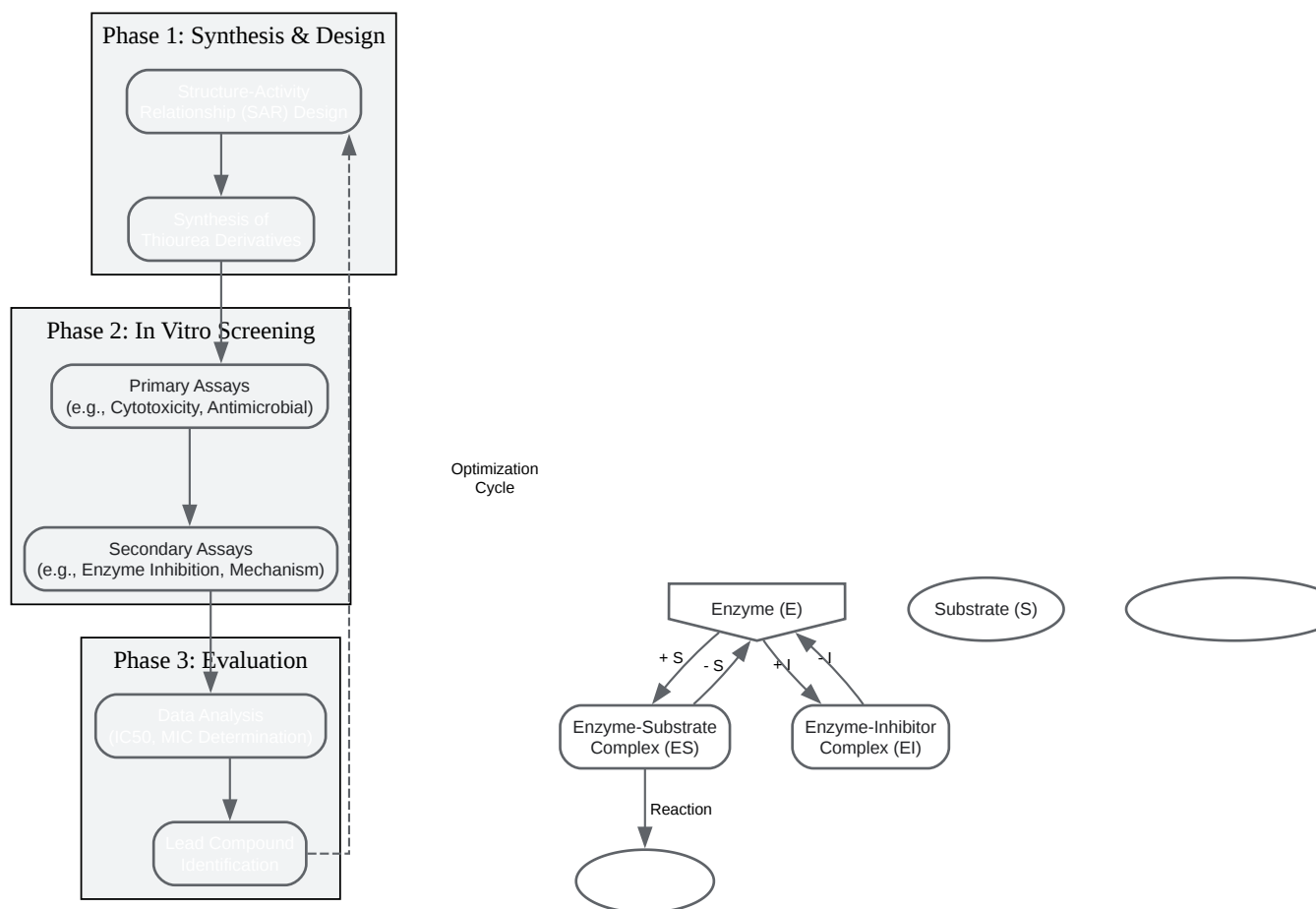
Diverse Applications in Agriculture and Endocrinology

Beyond human therapeutics, thiourea derivatives have significant applications in other biological fields.

- **Agrochemicals:** The thiourea structure is a potent bioactive moiety in pesticide development. Derivatives exhibit broad-spectrum fungicidal, insecticidal, herbicidal, and plant growth regulatory properties.[3][28][29][30] They are valued for their efficacy and, in many cases, lower toxicity compared to conventional pesticides.[3]
- **Antithyroid Agents:** Thiourea and its derivatives, such as propylthiouracil, are well-known inhibitors of the enzyme thyroid peroxidase (TPO).[1][31] This enzyme is essential for the synthesis of thyroid hormones. By inhibiting TPO, these compounds effectively reduce thyroid hormone production and are used clinically to manage hyperthyroidism.[1][22][33]

Visualizations: Workflows and Mechanisms

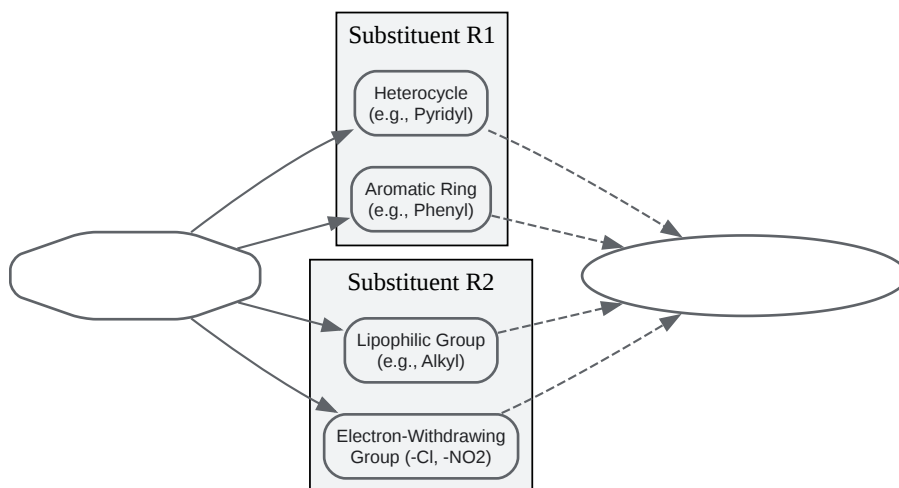
General Workflow for Biological Activity Screening



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Caption: Competitive inhibition where the thiourea derivative (I) binds to the enzyme's active site.

Conceptual Structure-Activity Relationship (SAR)



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Caption: How different substituents (R1, R2) on the core scaffold influence biological activity.

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol determines the concentration of a thiourea derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is measured spectrophotometrically.

Step-by-Step Methodology:

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. Rationale: This initial incubation ensures cells are in a logarithmic growth phase before treatment.
- **Compound Preparation:** Prepare a stock solution of the thiourea derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment.
- **Cell Treatment:** Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the thiourea derivative, a vehicle control (medium with DMSO) and a negative control (medium only). Incubate for 48-72 hours. Rationale: The treatment duration is chosen to allow sufficient time for the compound to exert its cytotoxic effects.
- **MTT Addition:** Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. Rationale: During this incubation, mitochondrial dehydrogenases in living cells cleave the MTT tetrazolium ring, yielding purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- **Absorbance Reading:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the thiourea derivative in a liquid growth medium. The MIC is defined as the lowest concentration where no turbidity (bacterial growth) is observed.

Step-by-Step Methodology:

- **Inoculum Preparation:** Culture the test bacterium overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5×10^5 CFU/mL in the test wells. Rationale: Standardizing the inoculum is critical for the reproducibility of MIC results.
- **Compound Dilution:** In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiourea derivative in a suitable broth (e.g., Mueller-Hinton II). The final volume in each well should be 50 µL.
- **Inoculation:** Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
- **Controls:** Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility.
- **Incubation:** Cover the plate and incubate at 35-37°C for 18-24 hours.
- **MIC Determination:** After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The result can be confirmed by reading the optical density (OD) at 600 nm.

Conclusion

Thiourea and its derivatives represent a remarkably versatile and biologically significant class of compounds. Their structural tractability allows for fine-tuning of their properties to target a wide range of biological processes. From inhibiting cancer cell growth and eradicating drug-resistant microbes to modulating key enzymes and protecting crops, the therapeutic and practical potential of this scaffold is vast. The continued exploration of structure-activity relationships coupled with robust screening protocols, will undoubtedly lead to the development of novel and highly effective thiourea-based agents for medicine and agriculture.

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